12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate
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Overview
Description
Preparation Methods
The synthesis of 12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate involves several steps. One common method includes the chlorination of a tetracene derivative followed by acetylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylation is carried out using acetic anhydride in the presence of a catalyst like pyridine .
Chemical Reactions Analysis
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Scientific Research Applications
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tetracene derivatives, which are studied for their electronic properties.
Biology: This compound is investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of 12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound also affects various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate can be compared with other tetracene derivatives such as:
10-Hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate: Lacks the chloro group, which may affect its reactivity and biological activity.
12-Bromo-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate: The presence of a bromo group instead of a chloro group can lead to different substitution reactions and biological effects.
12-Methyl-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate: The methyl group can influence the compound’s solubility and interaction with biological molecules
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89564-48-7 |
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Molecular Formula |
C20H11ClO5 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
(12-chloro-10-hydroxy-6,11-dioxotetracen-5-yl) acetate |
InChI |
InChI=1S/C20H11ClO5/c1-9(22)26-20-11-6-3-2-5-10(11)17(21)15-16(20)18(24)12-7-4-8-13(23)14(12)19(15)25/h2-8,23H,1H3 |
InChI Key |
NMKMRSUWMYUVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C3=CC=CC=C31)Cl)C(=O)C4=C(C2=O)C=CC=C4O |
Origin of Product |
United States |
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